

Comparative study of the biological activity of different thiazole carboxylic acid derivatives

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Compound of Interest

Compound Name: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

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A Comparative Guide to the Biological Activity of Thiazole Carboxylic Acid Derivatives

Thiazole carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their efficacy in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative biological activity of various thiazole carboxylic acid derivatives, providing a clear comparison of their potency.

Compound ID	Biological Activity	Assay	Target	IC50 / MIC (μM)	Reference
6d	Anticancer	Antiproliferative	K563 leukemia cells	Comparable to Dasatinib	[1]
MCF-7	20.2	[1]			
HT-29	21.6	[1]			
4b, 4i	Antifungal	Fungicidal Activity	Six tested fungi	>50% activity at 50 μg/mL	[2]
51am	Anticancer	c-Met Kinase Inhibition	c-Met	Promising inhibitor	[3]
3b	Anticancer	PI3Kα/mTOR Inhibition	PI3Kα	0.086 ± 0.005	[4]
mTOR	0.221 ± 0.014	[4]			
3e	Anticancer	PI3Kα/mTOR Inhibition	PI3Kα / mTOR	Not specified	[4]
LMH6	Antioxidant	DPPH radical scavenging	DPPH	0.185	[5]
LMH7	Antioxidant	DPPH radical scavenging	DPPH	0.221	[5]
2b	Anti-inflammatory	COX-1/COX-2 Inhibition	COX-1	0.239	[6]
COX-2	0.191	[6]			
2a	Anti-inflammatory	COX-2 Inhibition	COX-2	0.958	[6]
2j	Anti-inflammatory	COX-2 Inhibition	COX-2	0.957	[6] [7]
14	Anticancer	Antiproliferative	Hematologic and solid	Potent activity	[8]

tumor cell lines					
11, 12	Antimicrobial	Cup plate method	MRSA, E. coli, A. niger	125-200 $\mu\text{g/mL}$	[9]
13, 14	Antimicrobial	Cup plate method	Gram-positive and Gram-negative bacteria, fungi	50-75 $\mu\text{g/mL}$	[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

- Cell Seeding: Cancer cell lines (e.g., K563, MCF-7, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- Compound Treatment: The thiazole carboxylic acid derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
- MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This *in vivo* assay is used to evaluate the acute anti-inflammatory activity of compounds.

- Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for one week before the experiment.
- Compound Administration: The test compounds (thiazole derivatives) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
- Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.

Antimicrobial Activity: Broth Microdilution Method

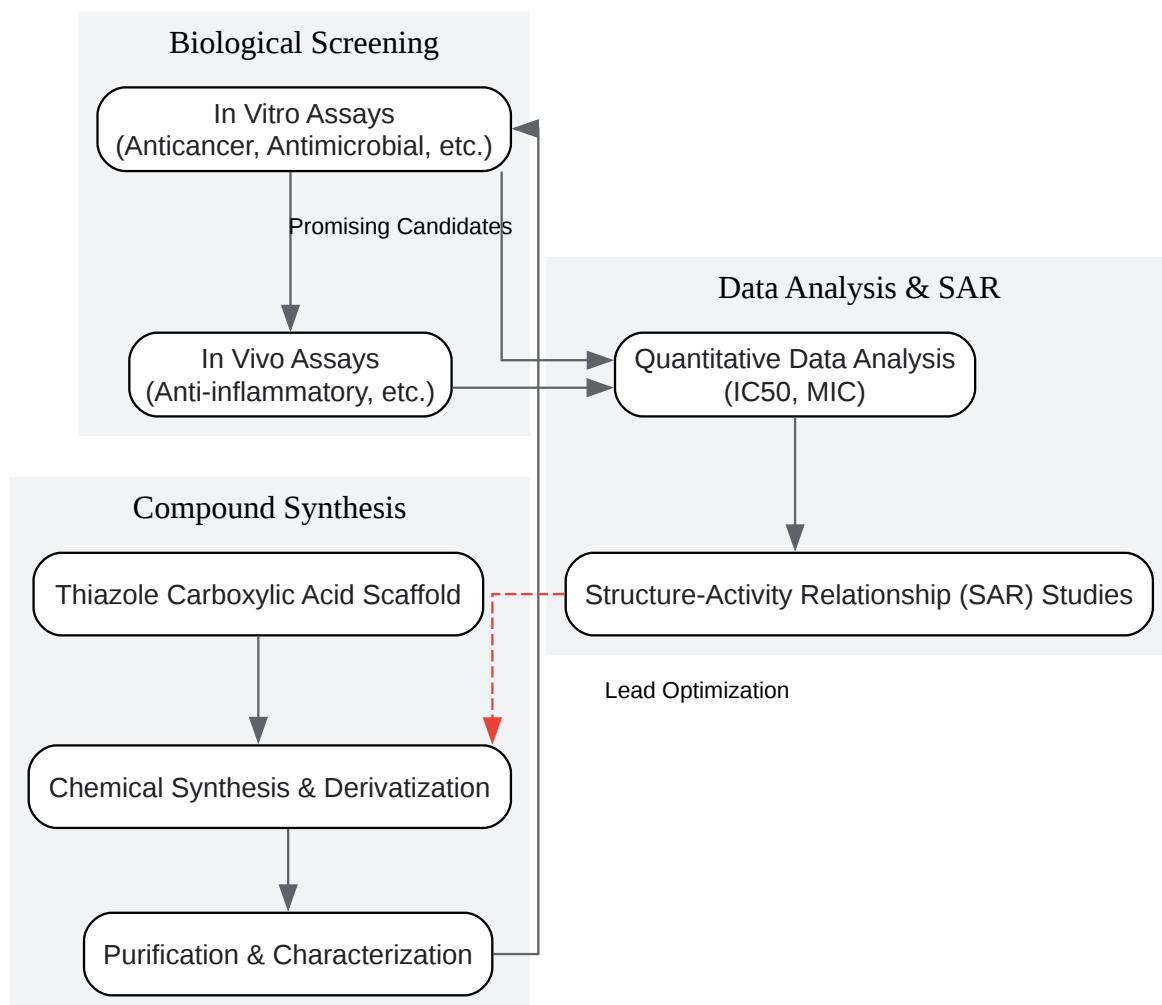
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

- Bacterial/Fungal Suspension Preparation: A standardized inoculum of the test microorganism (e.g., *S. aureus*, *E. coli*, *A. niger*) is prepared in a suitable broth.
- Serial Dilution: The thiazole derivatives are serially diluted in the broth in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.

- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

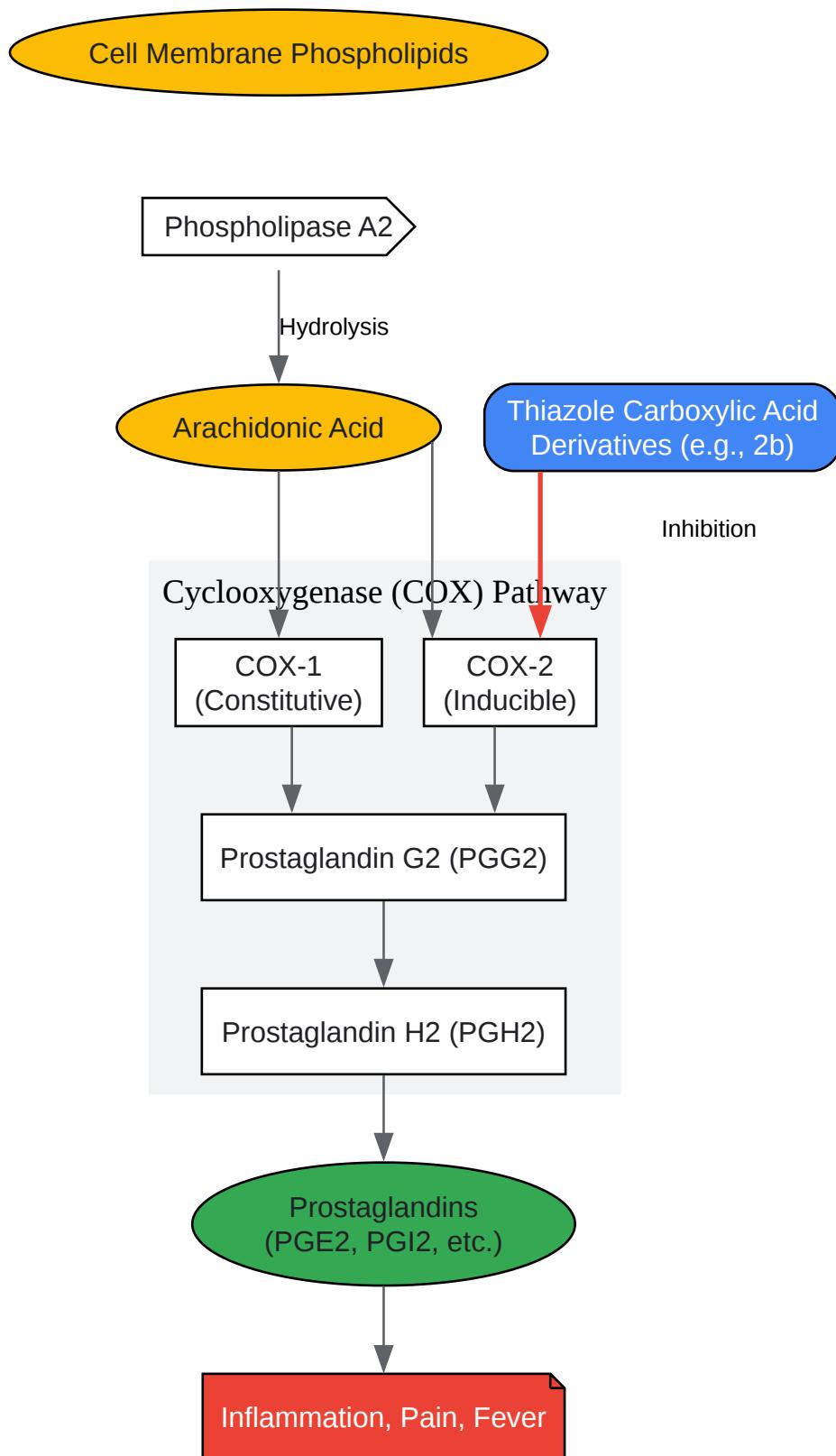
Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.



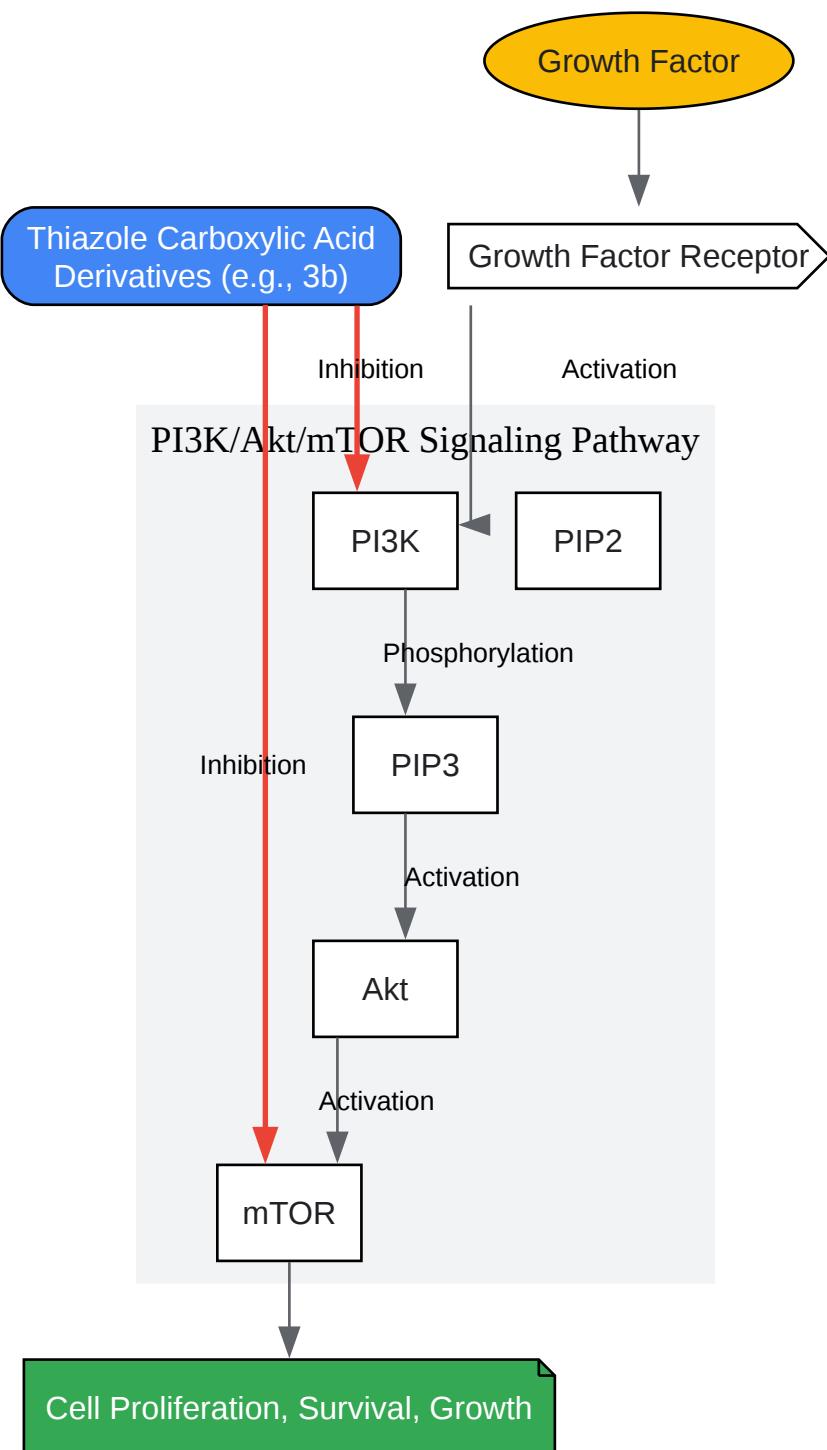
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Caption: General experimental workflow for the synthesis and biological evaluation of thiazole carboxylic acid derivatives.



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Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of thiazole derivatives.

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Caption: The PI3K/Akt/mTOR signaling pathway and the dual inhibitory action of certain thiazole derivatives.

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